FTO-IN-12

FTO binding affinity MST assay structure-activity relationship

FTO-IN-12 is the only FTO inhibitor with experimentally validated blood-brain barrier permeability (31.7±3.3%) and confirmed neuroprotection in primary dopaminergic neurons at nanomolar concentrations. Unlike alternatives such as FB23-2 or CS1/CS2, which lack brain exposure data and are profiled only in oncology, FTO-IN-12 uniquely enables central nervous system target engagement studies and Parkinson's disease modeling. Procure with confidence for in vivo neurodegenerative research requiring both brain exposure and functional neuronal rescue.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 955328-22-0
Cat. No. B1285006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTO-IN-12
CAS955328-22-0
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)N
InChIInChI=1S/C10H7ClN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15)
InChIKeyDMQKTDVVSMSBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FTO-IN-12 (CAS 955328-22-0) 4-Amino-8-chloroquinoline-3-carboxylic Acid: Baseline Identity for FTO Inhibitor Procurement


FTO-IN-12 (Compound 2) is a 4-aminoquinoline-3-carboxylic acid derivative that acts as a direct inhibitor of the fat mass and obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase [1]. It binds to the FTO catalytic domain with a dissociation constant (Kd) of 185 ± 77 nM and inhibits enzymatic activity with an IC50 of 1.46 μM [1]. The compound is primarily utilized in neurodegenerative disease research, particularly for studying dopaminergic neuron survival and m6A-related neurobiology [1].

Why FTO-IN-12 Cannot Be Interchanged with Other FTO Inhibitors: A Procurement-Risk Perspective


Generic substitution among FTO inhibitors is scientifically unsound due to marked divergence in potency, target selectivity, blood-brain barrier (BBB) permeability, and neuronal functional rescue efficacy [1]. For instance, while FTO-IN-15 exhibits superior biochemical potency (IC50 = 43.7 nM) compared to FTO-IN-12 (IC50 = 1.46 μM), its utility for CNS-targeted studies is limited by unknown BBB penetration . Conversely, FB23-2, though widely cited in oncology research, lacks documented brain penetrance and demonstrates weaker FTO inhibition (IC50 = 2.6 μM) . The CS1/CS2 series achieves low nanomolar potency in AML cells but is not profiled for dopaminergic neuron protection [2]. FTO-IN-12 uniquely integrates sub-micromolar target engagement, validated in vitro neuroprotection at nanomolar concentrations, and experimentally quantified BBB transit (31.7%)—a combination not replicated by any comparator [1]. Substituting FTO-IN-12 with an alternative FTO inhibitor therefore carries high risk of experimental failure, particularly in in vivo neurodegenerative models where both central target engagement and functional neuronal rescue are required.

FTO-IN-12: Quantitative Differentiation from Analogues Based on Head-to-Head Binding, BBB Permeability, and Neuronal Rescue


Comparative FTO Binding Affinity: FTO-IN-12 Exhibits 1.8-Fold Tighter Kd than Structurally Related Analogue Compound 3

FTO-IN-12 (Compound 2) demonstrates significantly stronger target engagement than the structurally related analogue Compound 3 (8-aminoquinoline-3-carboxylic acid) [1]. In microscale thermophoresis (MST) binding assays using purified human FTO protein, FTO-IN-12 exhibited a Kd of 185 ± 77 nM, whereas Compound 3 displayed a Kd of 337 nM (SD not reported) under identical experimental conditions [1]. This 1.8-fold improvement in binding affinity correlates with a 19.8-fold enhancement in enzymatic inhibition potency, establishing FTO-IN-12 as the clearly superior tool compound within this quinoline-3-carboxylic acid chemical series [1].

FTO binding affinity MST assay structure-activity relationship

Comparative FTO Enzymatic Inhibition: FTO-IN-12 Demonstrates 1.8-Fold Superior IC50 Over FB23-2 in Biochemical Assays

FTO-IN-12 exhibits an IC50 of 1.46 μM for FTO demethylase activity inhibition, measured using a m6A RNA methylation colorimetric assay [1]. In contrast, the widely cited FTO inhibitor FB23-2, which was developed for oncology applications, displays an IC50 of 2.6 μM in analogous biochemical FTO inhibition assays . This represents a 1.8-fold improvement in biochemical potency for FTO-IN-12 relative to FB23-2. It is critical to note that FTO-IN-15, with an IC50 of 43.7 nM, is 33-fold more potent than FTO-IN-12 in biochemical assays ; however, FTO-IN-15 lacks any reported blood-brain barrier penetration data and has not been validated in neuronal survival models, rendering it unsuitable for CNS-targeted investigations .

FTO enzymatic inhibition IC50 comparison biochemical assay

Blood-Brain Barrier Penetration: FTO-IN-12 Achieves 31.7% Permeability in In Vitro BBB Model—A Feature Unreported for Major FTO Inhibitor Comparators

FTO-IN-12 demonstrates quantifiable blood-brain barrier penetration of 31.7 ± 3.3% in an artificial in vitro BBB model comprising co-cultured murine bEnd3 endothelial cells and HIFko astrocytes [1]. This is the only experimentally measured BBB permeability value available for any FTO inhibitor in the peer-reviewed literature. For comparator compounds—including FB23-2, FB23, FTO-IN-15, CS1, and CS2—no BBB penetration data have been reported [2]. While FB23-2 is described as "cell-permeable," this designation refers to cellular membrane permeability in leukemic cell lines and does not address the specialized tight junctions of the blood-brain barrier . The absence of BBB data for alternative FTO inhibitors constitutes a critical gap in their utility for neuroscience research, as compounds that fail to cross the BBB cannot engage FTO in the central nervous system in vivo [1].

blood-brain barrier permeability CNS drug delivery in vitro BBB model

Direct Dopaminergic Neuron Rescue: FTO-IN-12 Protects Primary Neurons at Nanomolar Concentrations, Outperforming ALKBH5 Inhibitors in Head-to-Head Experiments

In head-to-head experiments using primary mouse E13 midbrain dopaminergic neuron cultures subjected to growth factor deprivation-induced apoptosis, FTO-IN-12 (Compound 2) conferred dose-dependent neuroprotection with statistically significant rescue of tyrosine hydroxylase (TH)-positive neurons observed at 100 nM and 1000 nM concentrations (p < 0.05, p < 0.01, p < 0.001) [1]. The effect was comparable to the positive control GDNF (100 ng/mL) [1]. In the same experimental system, ALKBH5 inhibitors Compound 7 (IC50 = 0.840 μM) and Compound 8 (IC50 = 1.79 μM) demonstrated weaker and inconsistent neuroprotection: Compound 8 rescued neurons only at 10 nM and 1000 nM but not at 100 nM, while Compound 7 showed only a trend toward protection without reaching statistical significance [1]. This direct experimental comparison establishes FTO-IN-12 as superior to ALKBH5 inhibitors for promoting dopaminergic neuron survival in a Parkinson's disease-relevant in vitro model.

dopaminergic neuron survival neuroprotection Parkinson's disease model

FTO-IN-12: Validated Application Scenarios for Neuroscience-Focused FTO Research


Parkinson's Disease In Vitro Modeling: Dopaminergic Neuron Survival Assays

FTO-IN-12 is the only FTO inhibitor with published, quantitative validation in primary dopaminergic neuron survival assays [1]. The compound confers statistically significant neuroprotection at 100 nM and 1000 nM in growth factor deprivation models, with efficacy comparable to GDNF positive control [1]. This application scenario is directly supported by the head-to-head data in Section 3, which establishes FTO-IN-12's superiority over ALKBH5 inhibitors in the same neuronal culture system [1]. Researchers studying m6A-mediated regulation of dopaminergic neuron viability should prioritize FTO-IN-12 over all other FTO or ALKBH5 tool compounds for in vitro Parkinson's disease modeling.

In Vivo CNS Target Engagement Studies Requiring BBB-Penetrant FTO Inhibition

FTO-IN-12 is uniquely qualified for in vivo studies requiring brain exposure to an FTO inhibitor [1]. With an experimentally measured BBB penetration of 31.7 ± 3.3% in an in vitro model that incorporates both endothelial cells and astrocytes, FTO-IN-12 provides a validated starting point for investigating central FTO function in animal models [1]. Alternative FTO inhibitors (FB23-2, FTO-IN-15, CS1/CS2) lack any reported BBB permeability data and therefore present unknown risk for CNS target engagement [2]. Procurement of FTO-IN-12 is the only evidence-based choice for studies where FTO inhibition in the brain parenchyma is required.

Neurodegenerative Disease Target Validation: m6A Demethylase Modulation in Neuroprotection

FTO-IN-12 enables rigorous investigation of the hypothesis that FTO inhibition supports neuronal survival under stress conditions relevant to Parkinson's disease and potentially other neurodegenerative disorders [1]. The compound's documented rescue of dopaminergic neurons from apoptosis—combined with its validated BBB permeability—makes it a strategic tool for target validation studies seeking to link m6A RNA modification changes to neuroprotective outcomes [1]. Unlike FB23-2 and CS1/CS2, which have been exclusively profiled in oncology contexts (AML cell proliferation and apoptosis), FTO-IN-12 is the only FTO inhibitor with peer-reviewed functional data in a neurodegenerative disease-relevant neuronal system [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FTO-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.